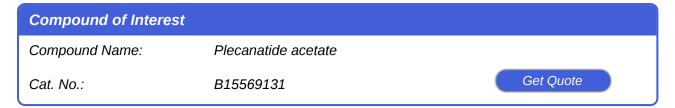


An In-depth Technical Guide to the Discovery and Development of Plecanatide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Plecanatide, marketed under the brand name Trulance®, is a second-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults.[1][2] Developed as a synthetic analog of the endogenous human peptide uroguanylin, plecanatide utilizes a targeted, luminal-acting mechanism to stimulate intestinal fluid secretion and accelerate transit.[1][3] Its design as a uroguanylin analog, differing by a single amino acid, is intended to replicate the physiological activity of the native peptide in a pH-sensitive manner.[1][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols that defined the therapeutic profile of plecanatide.

Discovery and Design

The development of plecanatide was founded on the understanding of the physiological roles of the endogenous peptides guanylin and uroguanylin.[1] These peptides regulate intestinal fluid and electrolyte homeostasis by activating the GC-C receptor.[1][2] Plecanatide was designed as a structural analog of human uroguanylin.[3][4]

Plecanatide is a 16-amino-acid peptide with the chemical name: L-Leucine, L-asparaginyl-L- α -aspartyl-L- α -glutamyl-L-cysteinyl-L-cysteinyl-L-valyl-leucyl-L-cysteinyl-L-valyl-



L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteinyl-, cyclic $(4 \rightarrow 12)$, $(7 \rightarrow 15)$ -bis(disulfide).[4] Its structure is nearly identical to human uroguanylin, with the exception of the substitution of Aspartic acid at position 3 with Glutamic acid.[3][5] This modification enhances the peptide's stability while preserving its biological activity.[3] Disulfide bonds are present between Cys4 and Cys12, and Cys7 and Cys15.[5]

The molecular formula of plecanatide is C65H104N18O26S4, and the molecular weight is 1682 daltons.[4][6] It is an amorphous white to off-white powder that is soluble in water.[4]

Mechanism of Action

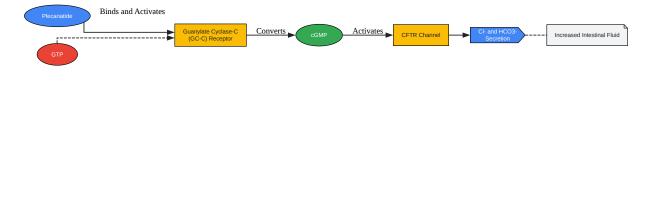
Plecanatide is an agonist of guanylate cyclase-C (GC-C) and, like its endogenous counterpart uroguanylin, acts locally on the luminal surface of the intestinal epithelium.[4][7]

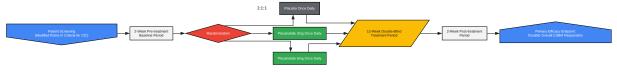
The activation of GC-C catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][8] The subsequent increase in intracellular cGMP has two primary effects:

- It stimulates the secretion of chloride and bicarbonate into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[4][7] This leads to an increase in intestinal fluid and accelerated transit.[4][7]
- In animal models, plecanatide has been shown to reduce abdominal muscle contractions, which is a measure of intestinal pain.[7] The exact mechanism for this anti-nociceptive effect is not fully understood but may be related to the anti-inflammatory action of GC-C or inhibition of sensory neurons.[5]

Signaling Pathway







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- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of Plecanatide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569131#discovery-and-development-of-plecanatide]

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